3-Amino-5-azaindole dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-Amino-5-azaindole dihydrochloride typically involves several steps. One common method starts with the preparation of chloroamino-N-heterocycles, followed by an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane. This is then followed by acetic acid-catalyzed cyclization . Another method involves the reductive alkylation of electron-deficient o-chloroarylamines, which are then elaborated to N-alkylazaindoles via a one-pot process comprising copper-free Sonogashira alkynylation and a base-mediated indolization reaction .
Industrial production methods often utilize microwave heating to accelerate the penultimate reaction step, which involves an epoxide-opening-cyclization-dehydration sequence . This method is robust and flexible, allowing for the production of various substituted azaindoles.
Chemical Reactions Analysis
3-Amino-5-azaindole dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-Amino-5-azaindole dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-azaindole dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-5-azaindole dihydrochloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other azaindoles such as 7-azaindole and 6-azaindole . These compounds share a similar core structure but differ in their substitution patterns and biological activities. The uniqueness of this compound lies in its specific substitution at the 3-position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-1-2-9-3-5(6)7;;/h1-4,10H,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGVIJQANARAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-49-1 | |
Record name | 3-Amino-5-azaindole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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